molecular formula C14H22N4O2 B2762395 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide CAS No. 1211831-86-5

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2762395
CAS No.: 1211831-86-5
M. Wt: 278.356
InChI Key: XQZRIVVRPIOCQS-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a pyrazine ring, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the reaction of 1-(2-methoxyethyl)piperidine with pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and yield. The reaction conditions might be optimized to reduce the use of hazardous solvents and reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and affecting various signaling pathways. This can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-methoxyethyl)piperidin-4-yl)pyrazine-2-carboxamide
  • N-(2-methoxyethyl)-1-methylpiperidin-4-amine

Uniqueness

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity and versatility.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-20-9-8-18-6-2-12(3-7-18)10-17-14(19)13-11-15-4-5-16-13/h4-5,11-12H,2-3,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZRIVVRPIOCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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